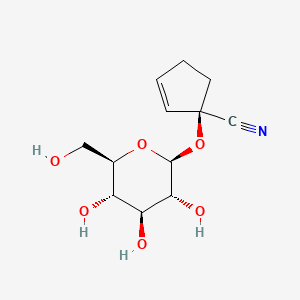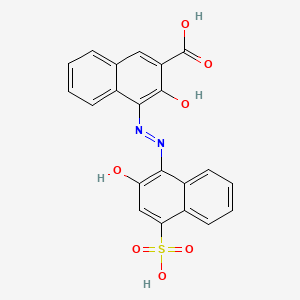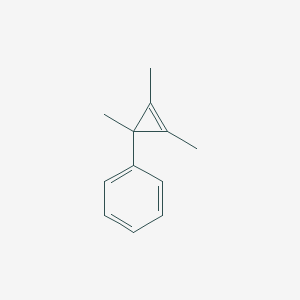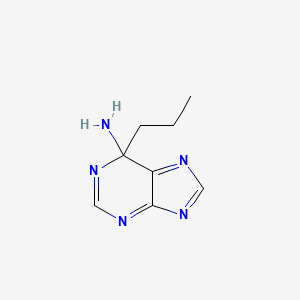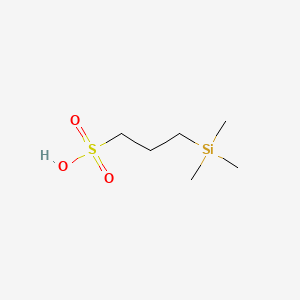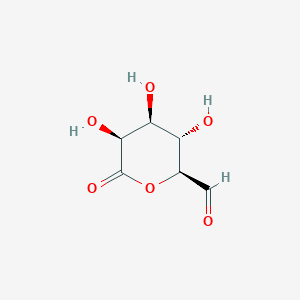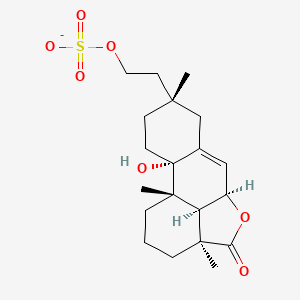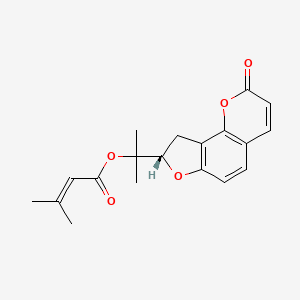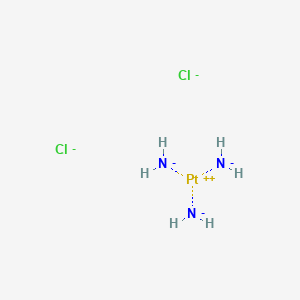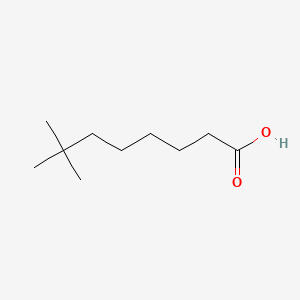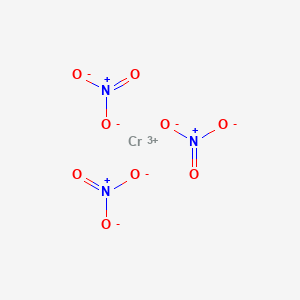
Chromic nitrate
Vue d'ensemble
Description
Cr(NO3)3
. Il existe généralement sous deux formes : un solide vert anhydre et un solide hygroscopique violet foncé plus courant. Ce composé est connu pour sa solubilité dans l'eau et son utilisation dans diverses applications industrielles et de recherche {_svg_1}.Mécanisme D'action
Target of Action
Chromic nitrate, also known as Chromium nitrate, primarily targets the insulin receptor (IR) . The insulin receptor plays a crucial role in maintaining normal glucose metabolism and peripheral nerve function .
Mode of Action
This compound interacts with its targets by upregulating insulin-stimulated insulin signal transduction . This interaction affects effector molecules downstream of the insulin receptor (IR) . Upon activation by ligands, the intracellular β-subunit of IR autophosphorylates and activates the tyrosine kinase domain of the IR . This leads to the activation and phosphorylation of regulatory proteins and downstream signaling effectors, including phosphatidylinositol 2-kinase (PI3K) . PI3K further activates downstream reaction cascades to
Analyse Biochimique
Biochemical Properties
Chromic nitrate is involved in several biochemical reactions, primarily due to its ability to interact with enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme nitrate reductase, which catalyzes the reduction of nitrate to nitrite . This interaction is crucial for nitrogen metabolism in various organisms. Additionally, this compound can form complexes with peptides, proteins, and DNA, leading to DNA-protein crosslinks and DNA breakage . These interactions can significantly impact cellular signaling pathways and gene expression.
Cellular Effects
This compound has been shown to have various effects on different types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can upregulate insulin-stimulated insulin signal transduction by affecting effector molecules downstream of the insulin receptor . This upregulation involves the phosphorylation of multiple intracellular domains and protein kinases, ultimately promoting the translocation of glucose transporter-4 vesicles to the cell surface and regulating glucose uptake . Additionally, this compound has been found to induce DNA damage and repair systems in mammalian and human cells, which can lead to mutagenic effects .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with various biomolecules, leading to enzyme inhibition or activation and changes in gene expression. This compound can bind to the insulin receptor and activate its tyrosine kinase domain, followed by the activation and phosphorylation of regulatory proteins and downstream signaling effectors, including phosphatidylinositol 2-kinase (PI3K) . PI3K activates further downstream reaction cascades to activate protein kinase B (Akt), ultimately promoting glucose uptake . Additionally, this compound can form complexes with DNA, leading to DNA-protein crosslinks and DNA breakage, which can alter cellular signaling pathways and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. The thermal decomposition of this compound is a complex process that involves the gradual loss of water and nitric acid, leading to the formation of intermediate compounds . These intermediate compounds can further degrade into chromium oxides at higher temperatures . Long-term exposure to this compound in in vitro and in vivo studies has shown that it can induce DNA damage and repair systems, leading to mutagenic effects .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, this compound has been shown to improve insulin response and decrease plasma IL-10 levels in mice . At high doses, this compound can induce toxic effects, including DNA damage and mutagenic effects . The threshold effects observed in these studies indicate that the dosage of this compound is a critical factor in determining its impact on cellular function and overall health.
Metabolic Pathways
This compound is involved in several metabolic pathways, including nitrogen metabolism. It plays a role in the reduction of nitrate to nitrite by interacting with the enzyme nitrate reductase . This reduction is a crucial step in the nitrogen cycle, which involves the conversion of nitrate to ammonia and other nitrogenous compounds . Additionally, this compound can influence glucose metabolism by upregulating insulin-stimulated insulin signal transduction .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various transporters and binding proteins. In plants, nitrate transporters such as NPF, NRT2, CLC, and SLAC/SLAH are involved in the uptake and distribution of nitrate . These transporters play a crucial role in sensing external nitrate availability and regulating nitrate uptake, metabolism, and gene expression . In animal cells, this compound can be transported through the bloodstream and distributed to various tissues, where it can interact with cellular components and exert its effects.
Subcellular Localization
The subcellular localization of this compound can significantly impact its activity and function. In bacteria, the enzyme nitrate reductase, which interacts with this compound, is localized to the cytoplasmic membrane and can be relocalized to the nucleus under certain conditions . This relocalization is regulated by the E3 SUMO ligase AtSIZ1 and is influenced by nitrogen sources . In eukaryotic cells, this compound can localize to specific compartments or organelles, where it can interact with biomolecules and exert its effects on cellular processes.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : Le nitrate de chrome(III) peut être synthétisé en dissolvant l'oxyde de chrome(III) dans l'acide nitrique. La réaction est la suivante :
Cr2O3+6HNO3→2Cr(NO3)3+3H2O
Cette réaction se produit généralement à température ambiante et conduit à la formation de nitrate de chrome(III) en solution {_svg_2}.
Méthodes de production industrielle : La production industrielle de nitrate de chrome(III) implique souvent la même réaction, mais à plus grande échelle. Le processus nécessite un contrôle précis des conditions de réaction pour garantir la pureté et le rendement du produit. La solution résultante peut être évaporée pour obtenir la forme solide du nitrate de chrome(III) .
Analyse Des Réactions Chimiques
Types de réactions : Le nitrate de chrome(III) subit diverses réactions chimiques, notamment :
Oxydation : Le nitrate de chrome(III) peut agir comme un oxydant dans diverses réactions chimiques.
Réduction : Il peut être réduit en oxyde de chrome(III) ou d'autres états d'oxydation inférieurs du chrome.
Substitution : En chimie de coordination, le nitrate de chrome(III) peut participer à des réactions d'échange de ligands.
Réactifs et conditions courants :
Oxydation : Les réactifs courants comprennent des agents réducteurs comme le peroxyde d'hydrogène ou les composés organiques.
Réduction : Des agents réducteurs tels que l'hydrogène gazeux ou les hydrures métalliques sont utilisés.
Substitution : Des ligands comme l'ammoniac ou l'éthylènediamine peuvent remplacer les ions nitrate dans des conditions spécifiques.
Produits principaux :
Oxydation : Les produits comprennent l'oxyde de chrome(III) et d'autres composés du chrome.
Réduction : Oxyde de chrome(III) et chrome élémentaire.
Substitution : Divers complexes de coordination du chrome.
4. Applications de la recherche scientifique
Le nitrate de chrome(III) a une large gamme d'applications dans la recherche scientifique :
Chimie : Il est utilisé dans la synthèse de complexes de coordination du chrome et comme précurseur d'autres composés du chrome.
Biologie : Le nitrate de chrome(III) est utilisé dans des études portant sur les effets biologiques du chrome et son rôle dans le métabolisme du glucose.
Médecine : Recherche sur les effets thérapeutiques potentiels du chrome, en particulier dans la gestion du diabète.
Industrie : Il est utilisé dans l'industrie de la teinture, comme catalyseur en synthèse organique et dans la production de catalyseurs sans métaux alcalins
5. Mécanisme d'action
Le mécanisme par lequel le nitrate de chrome(III) exerce ses effets dépend de son application :
Catalyse : Dans les procédés catalytiques, le nitrate de chrome(III) agit en fournissant une source d'ions chrome qui facilitent diverses réactions chimiques.
Systèmes biologiques : Les ions chrome provenant du nitrate de chrome(III) peuvent interagir avec les molécules biologiques, influençant les voies métaboliques et les activités enzymatiques.
Applications De Recherche Scientifique
Chromic nitrate has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of chromium coordination complexes and as a precursor for other chromium compounds.
Biology: this compound is used in studies involving chromium’s biological effects and its role in glucose metabolism.
Medicine: Research into chromium’s potential therapeutic effects, particularly in diabetes management.
Industry: It is used in the dyeing industry, as a catalyst in organic synthesis, and in the production of alkali metal-free catalysts
Comparaison Avec Des Composés Similaires
Le nitrate de chrome(III) peut être comparé à d'autres composés du chrome tels que :
Chlorure de chrome(III) : Moins soluble dans l'eau et utilisé dans différentes applications industrielles.
Sulfate de chrome(III) : Utilisé dans le tannage et comme mordant en teinture.
Oxyde de chrome(VI) : Un puissant oxydant avec des applications industrielles importantes, mais aussi une toxicité plus élevée.
Unicité : La haute solubilité du nitrate de chrome(III) dans l'eau et sa capacité à former divers complexes de coordination en font un composé unique parmi les composés du chrome. Ses applications dans les domaines industriel et de la recherche mettent en évidence sa polyvalence .
Propriétés
IUPAC Name |
chromium(3+);trinitrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cr.3NO3/c;3*2-1(3)4/q+3;3*-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHFQLYPOURZARY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Cr+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cr(NO3)3, CrN3O9 | |
| Record name | chromium(III) nitrate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Chromium_nitrate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
10103-47-6 (Parent), 16065-83-1 (Parent) | |
| Record name | Chromic nitrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013548384 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8065531 | |
| Record name | Chromium(III) nitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8065531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Chromium nitrate appears as a purple-colored crystalline solid. Less dense than water. May ignite organic materials upon contact. Contact may irritate skin, eyes, and mucous membranes. Toxic by ingestion. Used to make other chemicals., Dry Powder; Liquid, Pale green solid; Extremely deliquescent; Soluble in water; [Merck Index] | |
| Record name | CHROMIUM NITRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2945 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Nitric acid, chromium(3+) salt (3:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Chromic nitrate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9299 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Mechanism of Action |
Chromium is an essential nutrient involved in the metabolism of glucose, insulin and blood lipids. Its role in potentiating insulin signalling cascades has been implicated in several studies. Chromium upregulates insulin-stimulated insulin signal transduction via affecting effector molecules downstream of the insulin receptor (IR). IR-mediated signalling pathway involves phoshorylation of multiple intracellular domains and protein kinases, and downstream effector molecules. Upon activation by ligands, intracellular β-subunit of IR autophosphorylates and activates tyrosine kinase domain of the IR, followed by activation and phosphorylation of regulatory proteins and downstream signalling effectors including phosphatidylinositol 2-kinase (PI3K). PI3K activates further downstream reaction cascades to activate protein kinase B (Akt) to ultimately promote translocation of glucose transporter-4 (Glut4)-vesicles from the cytoplasm to the cell surface and regulate glucose uptake. Chromium enhances the kinase activity of insulin receptor β and increases the activity of downstream effectors, pI3-kinase and Akt. Under insulin-resistant conditions, chromium also promotes GLUT-4 transporter translocation that is independent of activity of IR, IRS-1, PI3-kinase, or Akt; chromium mediates cholesterol efflux from the membranes via increasing fluidity of the membrane by decreasing the membrane cholesterol and upregulation of sterol regulatory element-binding protein. As a result, intracellular GLUT-4 transporters are stimulated to translocate from intracellular to the plasma membrane, leading to enhanced glucose uptake in muscle cells. Chromium attenuates the activity of PTP-1B _in vitro,_ which is a negative regulator of insulin signaling. It also alleviates ER stress that is observed to be elevated the suppression of insulin signaling. ER stress is thought to activate c-Jun N-terminal kinase (JNK), which subsequently induces serine phosphorylation of IRS and aberration of insulin signalling. Transient upregulation of AMPK by chromium also leads to increased glucose uptake. | |
| Record name | Chromic nitrate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14527 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
10103-47-6; 13548-38-4; 17135-66-9, 13548-38-4 | |
| Record name | CHROMIUM NITRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2945 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Chromic nitrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013548384 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chromic nitrate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14527 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Nitric acid, chromium(3+) salt (3:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Chromium(III) nitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8065531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chromium trinitrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.550 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHROMIC NITRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C6H0RE016B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Q1: What is the molecular formula and weight of chromium nitrate?
A1: Chromium nitrate commonly refers to the nonahydrate form with the molecular formula Cr(NO3)3·9H2O and a molecular weight of 400.15 g/mol.
Q2: Is there any spectroscopic data available for characterizing chromium nitrate?
A2: Yes, studies have utilized various spectroscopic techniques:* Infrared (IR) spectroscopy: This method identifies functional groups and has been used to characterize chromium nitrate precursors in sol-gel synthesis processes [, ]. * UV-Vis Spectroscopy: This method helps analyze the compound's optical properties, including its absorbance and band gap, which is valuable in applications like photocatalysis [, ]. * X-ray Diffraction (XRD): This technique is essential for determining the crystal structure and phase composition of chromium nitrate-derived materials, especially in nanoparticle synthesis and material science applications [, , , , ].* Electron Spin Resonance (ESR): ESR has provided insights into the structure of chromium (III) hydroxide, a related compound often studied in conjunction with chromium nitrate [].
Q3: How does chromium nitrate perform in different environments?
A3: Chromium nitrate's stability and behavior are influenced by environmental factors:* Thermal Stability: Studies [] show chromia doping enhances the thermal stability of silica fibers, making them suitable for high-temperature applications.* Aqueous Solutions: Chromium nitrate readily dissolves in water, forming solutions used in various applications, including textile treatments and catalyst preparation [, , ].* pH Sensitivity: The pH of the solution significantly influences the hydrolysis and polymerization of chromium nitrate, impacting the formation of chromium hydroxide species and their interactions with other materials [, , ].
Q4: What are the known toxicological effects of chromium nitrate?
A5: Research emphasizes the importance of distinguishing between trivalent chromium (Cr(III)) and hexavalent chromium (Cr(VI)) toxicity:* Cr(VI) Toxicity: Cr(VI), often present as a contaminant in industrial Cr(III) compounds like chromium nitrate, exhibits significant cytotoxicity, mutagenicity, and clastogenicity [, ]. It is associated with various health risks.* Cr(III) Effects: While generally considered less toxic than Cr(VI), Cr(III) compounds, including chromium nitrate, have been shown to induce chromosomal aberrations in hamster cells [].* Skin Permeability and Toxicity: Studies [] demonstrate that the permeability and toxicity of chromium compounds vary depending on the specific chromium species (e.g., sodium chromate, potassium dichromate) and their oxidation state.* Environmental Impact: The potential environmental impact of chromium compounds necessitates responsible waste management and exploration of alternative materials [].
Q5: What are the potential areas for future research on chromium nitrate?
A7: Future research could focus on:* Sustainable Alternatives: Investigating less toxic and environmentally friendly alternatives to chromium nitrate in its various applications [].* Toxicity Mitigation: Developing strategies to minimize the potential toxicity of chromium nitrate, particularly in occupational settings [].* Enhanced Catalytic Activity: Exploring modifications or combinations of chromium nitrate with other materials to enhance catalytic activity and selectivity [].* Nanomaterial Applications: Further exploring the use of chromium nitrate in synthesizing nanomaterials with tailored properties for specific applications [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Butanedioic acid, sulfo-, 4-[2-[(12-hydroxy-1-oxo-9-octadecenyl)amino]ethyl] ester, disodium salt](/img/structure/B1221771.png)
